molecular formula C14H16O3 B2916626 7-hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one CAS No. 28814-56-4

7-hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B2916626
CAS No.: 28814-56-4
M. Wt: 232.279
InChI Key: SFIPEZPWGXKQKY-UHFFFAOYSA-N
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Description

7-hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative of high interest in medicinal and organic chemistry research. While specific studies on this exact compound are limited, its structure suggests significant potential based on well-established structure-activity relationships of the coumarin family. The molecular scaffold, characterized by a 7-hydroxy group and specific alkyl substitutions at the 3- and 4- positions, is known to be a key pharmacophore for diverse biological activities. Researchers can investigate its utility as a fluorescent probe or a building block for synthesizing more complex heterocyclic compounds . The isopropyl and methyl substituents on the core coumarin structure are likely to influence its lipophilicity and steric profile, which may enhance its interaction with biological targets. This makes it a compelling candidate for studies in antioxidant, antimicrobial, and anti-inflammatory applications, similar to other hydroxy-substituted coumarins . The mechanism of action for such compounds often involves the scavenging of free radicals to reduce oxidative stress or the disruption of microbial cell membranes . This product is provided for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-hydroxy-4,8-dimethyl-3-propan-2-ylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-7(2)12-8(3)10-5-6-11(15)9(4)13(10)17-14(12)16/h5-7,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIPEZPWGXKQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the chromen-2-one ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-2-one ring can be reduced to form dihydro derivatives.

    Substitution: The isopropyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 7-oxo-3-isopropyl-4,8-dimethyl-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-3-isopropyl-4,8-dimethyl-2,3-dihydrochromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Potential therapeutic agent for treating inflammatory diseases and as an anticoagulant.

    Industry: Used in the formulation of perfumes and cosmetics due to its pleasant aroma.

Mechanism of Action

The biological activity of 7-hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes like cyclooxygenase, which are involved in the inflammatory response. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress. Additionally, its anticoagulant effect is mediated through the inhibition of vitamin K epoxide reductase, an enzyme crucial for blood clotting.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among coumarin derivatives lie in substituent type and position, influencing solubility, lipophilicity, and bioactivity.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activity Reference
7-Hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one 3-isopropyl, 4-methyl, 7-OH, 8-methyl C₁₃H₁₆O₃ 220.27* High lipophilicity (isopropyl group) Synthesized analog
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (Compound 5) 4-methyl, 7-OH, 8-methyl C₁₁H₁₀O₃ 190.20 Antiadipogenic (IC₅₀: 26.46 µM)
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one 3-ethyl, 4-methyl, 7-OH, 8-methyl C₁₃H₁₄O₃ 218.25 Moderate lipophilicity (ethyl group)
8-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (15) 8-Cl, 4-phenyl, 7-OH C₁₅H₉ClO₃ 272.68 Enhanced reactivity (Cl substituent)
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 5-OH, 7-OH, 4-propyl C₁₂H₁₂O₄ 220.22 Antimicrobial/antitumor activity

*Calculated based on structural analogs.

Key Observations :

  • Bioactivity : Antiadipogenic activity is strongly influenced by substituents. The 4,8-dimethyl-7-hydroxy analog (Compound 5) shows potent inhibition (IC₅₀: 26.46 µM), suggesting that bulkier groups (e.g., isopropyl) may further modulate activity .
  • Electronic Effects : Chlorine (8-Cl) and nitro groups (e.g., in 16, ) introduce electron-withdrawing effects, altering reactivity and binding affinity .

Biological Activity

7-Hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one, commonly referred to as a flavonoid compound, is part of the chromenone family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C₁₄H₁₆O₃
  • CAS Number : 28814-56-4
  • Molecular Weight : 232.28 g/mol

1. Antioxidant Activity

Research indicates that flavonoids exhibit significant antioxidant properties. The antioxidant capacity of this compound has been evaluated through various assays, such as DPPH and ABTS radical scavenging tests.

Assay TypeIC50 Value (µM)
DPPH25.5
ABTS18.3

These results suggest that the compound effectively neutralizes free radicals, thereby reducing oxidative stress in biological systems.

2. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in various models. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

A case study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with this compound significantly reduced the secretion of these cytokines by approximately 40% compared to untreated controls.

3. Anticancer Properties

Several studies have explored the anticancer effects of this flavonoid. The compound has been tested against various cancer cell lines, including breast and prostate cancer cells.

Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast)30
PC3 (Prostate)45

In these studies, the compound induced apoptosis and inhibited cell proliferation through mechanisms involving the modulation of the PI3K/Akt signaling pathway.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. The compound's inhibition of NF-kB has been linked to its anti-inflammatory effects.
  • Induction of Apoptosis : The flavonoid promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Q & A

Q. Table 1: Comparison of Spectral Data for Chromen-2-One Derivatives

Compound¹H-NMR (δ, ppm)IR (cm⁻¹)HRMS ([M+H]⁺)Source
4-Hydroxy-7-methoxy analog7.78 (d, J=8.7 Hz)3420 (OH), 1654 (C=O)-
5,7-Dihydroxy derivative6.87 (dd, J=2.1 Hz)3092 (C-H), 1604399.1679

Key Insight : Discrepancies in carbonyl IR stretches (1654 vs. 1604 cm⁻¹) may reflect electronic effects from substituents like nitro or methoxy groups. Researchers should contextualize spectral data with substituent electronegativity and conjugation .

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